molecular formula C20H21N3O3 B6103277 5-({4-[(2-methyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)isoquinoline

5-({4-[(2-methyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)isoquinoline

Cat. No. B6103277
M. Wt: 351.4 g/mol
InChI Key: BBXUTYUHWKLYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({4-[(2-methyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)isoquinoline, also known as PBOX-15, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of isoquinolines and has shown promising results in preclinical studies.

Mechanism of Action

5-({4-[(2-methyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)isoquinoline exerts its anti-cancer activity by targeting the DNA-binding domain of transcription factors, such as NF-κB and STAT3. This compound binds to the DNA-binding domain of these transcription factors, preventing their interaction with DNA and inhibiting their transcriptional activity. This leads to the downregulation of genes involved in cancer cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound is metabolized by the liver and excreted in the urine. This compound has been shown to have low toxicity in animal studies, with no adverse effects on the liver, kidney, or hematopoietic system.

Advantages and Limitations for Lab Experiments

The advantages of using 5-({4-[(2-methyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)isoquinoline in lab experiments include its potent anti-cancer activity, favorable pharmacokinetic profile, and low toxicity. However, the synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry. In addition, the cost of this compound may limit its use in large-scale experiments.

Future Directions

There are several future directions for the development of 5-({4-[(2-methyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)isoquinoline as a cancer therapeutic. One direction is the optimization of the synthesis process to make this compound more cost-effective. Another direction is the development of this compound analogs with improved potency and selectivity. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 5-({4-[(2-methyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)isoquinoline involves a multi-step process starting from commercially available starting materials. The first step involves the formation of an oxazole ring using a condensation reaction. The second step is the introduction of a piperidine ring through a nucleophilic substitution reaction. Finally, the isoquinoline ring is formed using a palladium-catalyzed coupling reaction. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

5-({4-[(2-methyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)isoquinoline has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that this compound has potent anti-cancer activity against a wide range of cancer types, including lung, breast, and colon cancer. This compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.

properties

IUPAC Name

[2-(isoquinolin-5-yloxymethyl)-1,3-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-5-2-3-10-23(14)20(24)17-12-26-19(22-17)13-25-18-7-4-6-15-11-21-9-8-16(15)18/h4,6-9,11-12,14H,2-3,5,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXUTYUHWKLYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=COC(=N2)COC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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